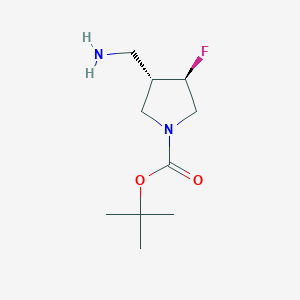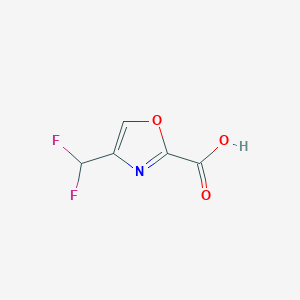![molecular formula C11H15NO2 B13066531 2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
2-Cyanospiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanospiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the cyano and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2-Cyanospiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to other functional groups such as amides or carboxylic acids.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the cyano group can yield amides or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Cyanospiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanospiro[35]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways The cyano and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s biological activity
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanospiro[3.5]octane-2-carboxylic acid
- 2-Cyanospiro[4.5]decane-2-carboxylic acid
- 2-Cyanospiro[3.4]heptane-2-carboxylic acid
Uniqueness
2-Cyanospiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-cyanospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14) |
InChI Key |
ARGXFRVYUXTXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
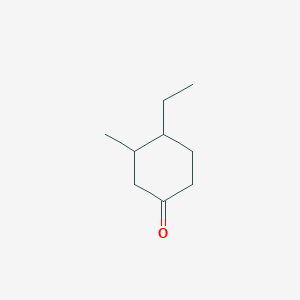
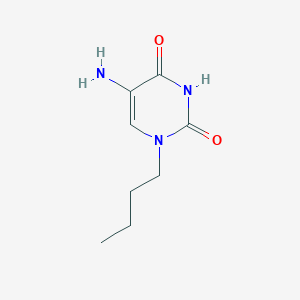
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
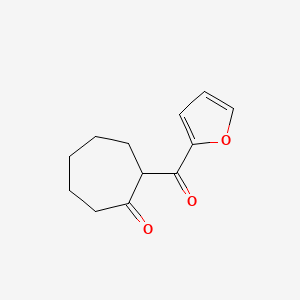

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
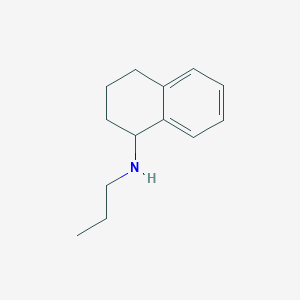
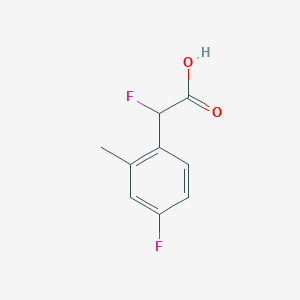
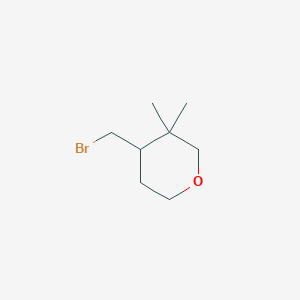
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
